Fmoc-Orn(Boc)-OH, chemically known as Nα-9-Fluorenylmethyloxycarbonyl-Nδ-tert-butyloxycarbonyl-L-ornithine, is a protected form of the amino acid L-ornithine. [, , , , , ] It serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). [, , , , , , , ] The Fmoc and Boc groups act as protecting groups for the α-amino and δ-amino groups of ornithine, respectively, allowing for controlled and sequential addition of amino acids during peptide chain elongation. [, , , , , , ]
Fmoc-Ornithine (Boc)-Hydroxyl is a compound that serves as a crucial building block in peptide synthesis. It features an ornithine amino acid backbone with specific protective groups, namely the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. These protective groups are essential for controlling the reactivity of the amino acids during synthesis processes, particularly in solid-phase peptide synthesis.
Fmoc-Ornithine (Boc)-Hydroxyl can be sourced from various chemical suppliers and is typically synthesized in laboratory settings. It is derived from natural amino acids and modified through chemical processes to introduce protective groups that facilitate its use in peptide synthesis.
This compound falls under the category of protected amino acids used in organic chemistry, specifically in peptide synthesis. It is classified as an ornithine derivative, which is significant in the formation of peptides and peptidomimetics.
The synthesis of Fmoc-Ornithine (Boc)-Hydroxyl generally involves several key steps:
The molecular formula for Fmoc-Ornithine (Boc)-Hydroxyl is , with a molecular weight of approximately 454.5 g/mol. The structure includes:
The structural integrity of Fmoc-Ornithine (Boc)-Hydroxyl allows it to participate effectively in peptide bond formation while minimizing side reactions during synthesis.
Fmoc-Ornithine (Boc)-Hydroxyl participates in several types of chemical reactions:
The efficiency of these reactions often depends on the conditions used, such as pH, temperature, and the presence of catalysts or coupling agents. For instance, using HATU or similar coupling reagents can enhance coupling efficiency during solid-phase peptide synthesis .
The mechanism by which Fmoc-Ornithine (Boc)-Hydroxyl functions primarily involves its role in protecting reactive sites on the ornithine molecule during peptide synthesis. This protection prevents unwanted reactions while allowing for selective coupling at specific sites.
During solid-phase peptide synthesis, this compound facilitates the formation of stable peptide bonds without significant side reactions, thus ensuring high purity and yield of the final product.
Relevant data on these properties can be found in chemical databases such as PubChem and Merck Millipore .
Fmoc-Ornithine (Boc)-Hydroxyl is widely used in:
This compound's versatility makes it a valuable tool in both fundamental research and applied sciences within biochemistry and medicinal chemistry.
Orthogonal protection—a paradigm allowing independent removal of specific protecting groups amid multiple functionalities—revolutionized peptide synthesis in the late 20th century. Before its advent, peptide assembly suffered from side reactions during deprotection, limiting sequence complexity and length. The Boc/Benzyl (Bz) strategy, introduced in the 1960s, employed acid-labile Boc for α-amine protection and acid-stable Bz for side chains. However, final cleavage required hazardous hydrofluoric acid (HF), complicating its utility [3].
The Fmoc/tBu methodology emerged in the 1970s as a safer, orthogonal alternative. Its core innovation lay in the base sensitivity of Fmoc (removable with piperidine) and acid sensitivity of tBu-based side-chain protectors (cleaved with trifluoroacetic acid, TFA). This orthogonality eliminated HF handling and enabled milder reaction conditions. Fmoc-Orn(Boc)-OH epitomizes this design: the Fmoc group deblocks rapidly under basic conditions, while Boc remains intact; conversely, TFA cleaves Boc post-synthesis without affecting the peptide backbone [3].
Table 1: Evolution of Orthogonal Protection Schemes for Amino Acid Derivatives
Era | Strategy | α-Amine Protection | Side-Chain Protection | Key Limitations |
---|---|---|---|---|
1960s–1970s | Boc/Bz | Acid-labile (Boc) | Acid-stable (Bz) | HF cleavage required |
1980s–Present | Fmoc/tBu | Base-labile (Fmoc) | Acid-labile (tBu/Boc) | None (high orthogonality) |
The commercial availability of Fmoc-Orn(Boc)-OH in the 1990s marked a milestone for synthesizing ornithine-rich peptides. Unlike lysine, ornithine’s side chain lacks a γ-methylene group, altering pKa and hydrogen-bonding capacity—properties exploited in bioactive peptide engineering [5] [8].
In SPPS, Fmoc-Orn(Boc)-OH operates as a dual-functionalized building block. The Fmoc group ensures iterative chain elongation through cycles of:
The Boc group’s stability under basic conditions is paramount—it remains inert during Fmoc deprotection, shielding the δ-amine until resin cleavage. This allows selective side-chain modification post-assembly. For example, Wang resin-bound peptides incorporating Fmoc-Orn(Boc)-OH undergo TFA-mediated cleavage, simultaneously removing Boc and liberating the free δ-amine for downstream derivatization (e.g., acetylation, lipidation) [3] [7].
Key Advantages in SPPS Workflows:
Table 2: SPPS Workflow Using Fmoc-Orn(Boc)-OH
Step | Reagent/Action | Effect on Fmoc-Orn(Boc)-OH |
---|---|---|
Deprotection | 20% piperidine/DMF | Removes Fmoc (α-amine exposed) |
Coupling | Fmoc-Xaa-OH, HBTU, DIPEA | Links Xaa to α-amine of ornithine |
Final Cleavage | TFA (95%)/scavengers | Cleaves Boc (δ-amine exposed) and resin |
Ornithine’s structural plasticity—a diamine with four methylene spacers—renders it indispensable in bioactive peptide engineering. Fmoc-Orn(Boc)-OH facilitates three key applications:
Replacing lysine with ornithine in antimicrobial peptides (AMPs) confounds trypsin-like proteases. In the dodecapeptide zp65 (rich in ornithine), substitution reduced cleavage susceptibility by 4-fold compared to lysine analogs, while maintaining potent activity against E. coli O157:H7 (MIC = 8 μM) [8]. The altered side-chain length and pKa (ornithine pKa ~10.3 vs. lysine pKa ~10.5) disrupt protease recognition without compromising membrane interaction [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3